molecular formula C13H13N3O3S B4674333 METHYL 3-({[(6-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

METHYL 3-({[(6-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

Cat. No.: B4674333
M. Wt: 291.33 g/mol
InChI Key: OQRFWTFQTHDVPK-UHFFFAOYSA-N
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Description

METHYL 3-({[(6-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({[(6-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multiple steps. One common method includes the preparation of intermediates such as 2-chloro-3-(6-methyl-2-pyridyl)-3,4-dihydro-2H-1,3,2λ5-benzoxazaphosphinin-2-thione monochloride, which is then reacted with amino acid ester hydrochlorides in dry tetrahydrofuran-toluene in the presence of triethylamine at various temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({[(6-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions can vary but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

METHYL 3-({[(6-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action for METHYL 3-({[(6-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound is rapidly absorbed and translocated within biological systems, where it can inhibit specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-aminopyridine-3-carboxylate
  • Halosulfuron-methyl
  • Foramsulfuron
  • Thiencarbazone-methyl

Uniqueness

METHYL 3-({[(6-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

methyl 3-[(6-methylpyridin-2-yl)carbamoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-8-4-3-5-10(14-8)16-13(18)15-9-6-7-20-11(9)12(17)19-2/h3-7H,1-2H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRFWTFQTHDVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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